Product packaging for 2-Ethenyl-2-methylcyclohexanone(Cat. No.:CAS No. 63196-62-3)

2-Ethenyl-2-methylcyclohexanone

Cat. No.: B12688859
CAS No.: 63196-62-3
M. Wt: 138.21 g/mol
InChI Key: APZRDJBSBJUMIV-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methylcyclohexanone (CAS 65691-72-7) is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. Its structure features a cyclohexanone ring substituted with both a methyl and an ethenyl group at the 2-position, making it a versatile intermediate for synthetic organic chemistry. This compound is characterized by a calculated density of 0.965 g/cm³, a boiling point of approximately 188.7°C, and a flash point of around 64.3°C . The presence of both ketone and alkene functional groups in the same molecule provides two distinct reactive sites for chemical transformation. Researchers can utilize the carbonyl group for nucleophilic addition or condensation reactions, while the ethenyl group is amenable to further functionalization, such as polymerization or cycloaddition reactions. While specific published research on this exact molecule is limited, its structure suggests significant potential utility. It may serve as a key synthon in the synthesis of more complex cyclic structures, potentially for applications in material science or as a precursor in pharmaceutical research for the development of novel active compounds. The steric and electronic properties imparted by the geminal methyl and ethenyl substituents can be exploited to study stereoselective reactions and reaction mechanisms involving hindered ketones. This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B12688859 2-Ethenyl-2-methylcyclohexanone CAS No. 63196-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63196-62-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-ethenyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-3-9(2)7-5-4-6-8(9)10/h3H,1,4-7H2,2H3

InChI Key

APZRDJBSBJUMIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C=C

Origin of Product

United States

Stereochemical Aspects and Enantioselective Synthesis

Asymmetric Construction of the Quaternary Stereocenter at C2

The creation of a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents, is a formidable task in organic synthesis due to steric hindrance. For α-substituted cyclic ketones, a premier strategy involves the transition metal-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). While literature on the direct synthesis of 2-ethenyl-2-methylcyclohexanone is sparse, the synthesis of its close analogue, (S)-2-allyl-2-methylcyclohexanone, provides a well-documented and powerful example of this approach. orgsyn.org

This method utilizes a palladium catalyst in conjunction with a chiral ligand to convert a prochiral allyl β-keto ester into the final enantioenriched α-allyl-α-methylcyclohexanone. orgsyn.org The reaction proceeds through the formation of a prochiral enolate, which is then allylated with high enantioselectivity. nih.gov The development of this methodology represents a major advancement, as previous methods for asymmetric allylation often required the enolate to be stabilized by additional electron-withdrawing groups. orgsyn.org This versatile strategy has been extended to a wide variety of cyclic substrates, enabling the synthesis of chiral disubstituted carbocycles of various ring sizes. orgsyn.orgorgsyn.org

Table 1: Asymmetric Synthesis of (S)-2-Allyl-2-methylcyclohexanone via Decarboxylative Allylation orgsyn.org

Entry Catalyst Ligand Solvent Temp (°C) Yield (%) ee (%)
1 [Pd2(dba)3]·CHCl3 (S)-t-BuPHOX Toluene 25 >99 98

This table showcases the high efficiency and enantioselectivity achieved in the synthesis of the C2 quaternary stereocenter in a closely related system.

Enantioselective Catalysis in Related Cyclohexanone (B45756) Systems

The success of asymmetric reactions hinges on the performance of the chiral catalyst, which is a combination of a metal and a carefully designed chiral ligand.

Phosphinooxazoline (PHOX) ligands are a class of privileged N,P-ligands widely used in asymmetric catalysis. nih.gov Among them, (S)-tert-ButylPHOX has proven to be uniquely effective for the palladium-catalyzed asymmetric decarboxylative allylation of ketone enolates. nih.govorgsyn.org Its structure combines a chiral oxazoline (B21484) moiety, derived from the amino acid (L)-tert-leucine, with a diphenylphosphino group attached to a phenyl ring. nih.gov

The efficacy of the (S)-tert-ButylPHOX ligand is demonstrated in its ability to provide high levels of reactivity and selectivity in reactions where other common chiral ligands fail. thieme-connect.de For instance, in the catalytic asymmetric synthesis of cyclic α-allylated α-fluoroketones, the palladium complex of (S)-t-BuPHOX delivered the product with 88% enantiomeric excess (ee), outperforming numerous other well-known phosphine (B1218219) and nitrogen-based ligands. thieme-connect.de The ligand's versatility is further highlighted by its successful application in a range of other transformations, including hydroarylation reactions, carboaminations, and various cascade reactions. orgsyn.orgnih.gov Electron-deficient variants of (S)-t-BuPHOX have also been developed and, in some cases, show superior efficacy. orgsyn.orgorgsyn.org

Achieving high enantiomeric excess is the ultimate goal of asymmetric synthesis. This is quantified as the percentage difference between the two enantiomers in a mixture. Several strategies have been developed to obtain cyclohexanone derivatives and related compounds with excellent enantiopurity.

Catalytic Asymmetric Alkylation: As discussed, the use of a Pd-catalyst with the (S)-tert-ButylPHOX ligand for the decarboxylative allylation of a β-keto ester precursor yields (S)-2-allyl-2-methylcyclohexanone in 98% ee. orgsyn.org

Organocatalysis: Amphiphilic primary amine catalysts have been used for the asymmetric aldol (B89426) reaction of cyclohexanone with β,γ-unsaturated α-keto esters, affording the corresponding products with up to 97% ee. researchgate.net In a different approach, a new proline-derived organocatalyst combined with Cu(OTf)₂ was used to synthesize chiral 1,3-keto alcohols from cyclohexanone, achieving up to 98% ee. acs.org

Biocatalysis: Ene-reductases have been employed for the asymmetric reduction of 2-methylcyclohexenone, producing (R)-2-methylcyclohexanone with greater than 99% ee. tudelft.nlkaist.ac.kr

Dynamic Kinetic Asymmetric Transfer Hydrogenation (DKR-ATH): This powerful technique has been used for the reduction of α-substituted-β-keto carbonitriles, yielding products with two new stereocenters in up to >99% ee. acs.org

Table 2: Selected Methods for High Enantioselectivity in Cyclohexanone Systems

Reaction Type Substrate Catalyst/Method Product ee (%)
Decarboxylative Allylation Allyl 2-methyl-1-oxocyclohexane-2-carboxylate Pd/(S)-t-BuPHOX (S)-2-Allyl-2-methylcyclohexanone 98 orgsyn.org
Aldol Reaction Cyclohexanone & α-keto ester Primary Amine Chiral bicyclic alcohol up to 97 researchgate.net
Biocatalytic Reduction 2-Methylcyclohexenone Ene-reductase (TsOYE) (R)-2-Methylcyclohexanone >99 tudelft.nlkaist.ac.kr
DKR-ATH α-substituted-β-keto carbonitrile Rhodium complex β-hydroxy carbonitrile up to >99 acs.org

This table compares different modern synthetic methods and their effectiveness in achieving high enantiomeric excess for cyclohexanone-related structures.

Biocatalytic Approaches for Asymmetric Reduction of Cyclohexanones (e.g., 2-methylcyclohexanone)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, operating under mild conditions, can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity. For the asymmetric reduction of cyclohexanones, both isolated enzymes and whole-cell systems are employed.

Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective for the asymmetric reduction of activated C=C bonds, such as in α,β-unsaturated ketones. nih.gov The thermostable ene-reductase from Thermus scotoductus SA-01 (TsOYE) has been used to catalyze the asymmetric reduction of 2-methylcyclohexenone to (R)-2-methylcyclohexanone with excellent enantioselectivity (>99% ee). tudelft.nlkaist.ac.kr This process can even be driven by visible light by co-immobilizing the enzyme with a light-harvesting dye, eliminating the need for sacrificial cofactors like NADH. tudelft.nlkaist.ac.kr One challenge in aqueous buffer systems is the potential for racemization of the α-chiral ketone product; however, performing the reaction in a micro-aqueous organic solvent system, such as methyl t-butyl ether (MTBE), can suppress this side reaction and improve the final ee. nih.gov

Whole-cell biocatalysis, using organisms like Baker's Yeast (Saccharomyces cerevisiae), provides a cheaper and more convenient method as it circumvents the need for enzyme purification and cofactor addition. fortunejournals.com Baker's Yeast has been successfully used for the bioreduction of 2-methylcyclohexanone (B44802). fortunejournals.com Other studies have explored a wide range of plant-based biocatalysts, such as various vegetables, for the asymmetric reduction of prochiral ketones, demonstrating the broad potential of biotransformations in green chemistry. researchgate.net

Table 3: Biocatalytic Reduction of Substituted Cyclohexanones

Biocatalyst Substrate Product Key Finding
Ene-reductase (TsOYE) 2-Methylcyclohexenone (R)-2-Methylcyclohexanone >99% ee achieved; can be powered by light. tudelft.nlkaist.ac.kr
Immobilized TsOYE 2-Methylcyclohexenone (R)-2-Methylcyclohexanone Use of organic solvent (MTBE) improves ee from 85.5% to >96% by preventing racemization. nih.gov
Baker's Yeast (whole cells) 2-Methylcyclohexanone 2-Methylcyclohexanol Immobilized yeast gave higher yields than free cells. fortunejournals.com

Dynamic Kinetic Resolution in Asymmetric Hydrogenation of α-Substituted Ketones

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic starting material into a single, enantiomerically pure product in a theoretical yield of 100%. This is a significant improvement over classical kinetic resolution, which has a maximum theoretical yield of 50%. DKR is applicable to substrates that can racemize (rapidly interconvert between enantiomers) under the reaction conditions.

The process couples the rapid racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. For α-substituted ketones, the key is the configurational lability of the α-stereocenter, which can be racemized via its achiral enol or enolate form, often facilitated by a base. thieme-connect.comnih.gov

Transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly effective methods for the DKR of racemic α-substituted ketones. thieme-connect.comresearchgate.net A chiral catalyst, typically based on ruthenium or rhodium, selectively hydrogenates one enantiomer of the ketone to produce a chiral alcohol. As that enantiomer is consumed, the racemization of the remaining ketone ensures a continuous supply of the reactive enantiomer, allowing for the complete conversion of the racemate into a single diastereomer of the product alcohol with high enantiomeric excess. thieme-connect.comnih.gov This approach has been successfully applied to various α-substituted ketones, including α-amino, α-aryl, and α-alkoxy ketones, to generate chiral alcohols with two contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivity. acs.orgresearchgate.netorganic-chemistry.org

Reactivity and Synthetic Transformations of 2 Ethenyl 2 Methylcyclohexanone Derivatives

Reactions of the Ketone Functionality

The carbonyl group of 2-ethenyl-2-methylcyclohexanone is a primary site for chemical reactions, undergoing transformations typical of cyclic ketones.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. ncert.nic.in This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. ncert.nic.in The stereochemistry of nucleophilic addition to substituted cyclohexanones is influenced by both steric and electronic factors. researchgate.net The presence of the α-methyl and α-ethenyl groups in this compound introduces significant steric hindrance, which can direct the approach of the nucleophile.

Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins. ncert.nic.in This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in In the case of this compound, this reaction would yield the corresponding cyanohydrin.

Another common nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. For instance, the addition of a suitably functionalized organolithium reagent to trans-2-allyl-2,3-dimethylcyclohexanone has been used as a key step in the synthesis of spirocyclic sesquiterpenoids. researchgate.net

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation for Cyclic Ketones)

The Baeyer-Villiger oxidation is a notable oxidative transformation for cyclic ketones, converting them into lactones (cyclic esters). thieme-connect.de This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. thieme-connect.deoup.com For unsymmetrical ketones like this compound, the regioselectivity of the oxidation (i.e., which carbon atom migrates) is a key consideration. Generally, the more substituted carbon atom has a higher migratory aptitude.

In the case of 2-methylcyclohexanone (B44802), Baeyer-Villiger oxidation with m-CPBA yields a mixture of two isomeric lactones, with the major product resulting from the migration of the more substituted secondary carbon. oup.com However, nickel(II)-catalyzed oxidation of 2-methylcyclohexanone with molecular oxygen and an aldehyde has been shown to afford a single isomer, ε-heptanoic lactone, through the regioselective migration of the more substituted carbon. oup.com Similar high regioselectivity has been observed in the oxidation of other substituted cyclic ketones. oup.comresearchgate.net

The Baeyer-Villiger oxidation can also be performed using biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), which can exhibit high enantioselectivity in the kinetic resolution of racemic α-substituted cyclic ketones. thieme-connect.de For example, the oxidation of racemic 2-methylcyclohexanone by cyclopentadecanone (B167302) monooxygenase (CPDMO) can produce enantiopure (S)-7-methyloxepan-2-one. thieme-connect.de

Transformations Involving the Ethenyl (Vinyl) or Related Alkene Moiety

The ethenyl group provides a second reactive handle for synthetic modifications, allowing for the introduction of further complexity and the construction of intricate molecular architectures.

Olefin Metathesis for Ring Systems (e.g., Spirocycle Formation from α,ω-dienes)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.org When applied to a diene, where both double bonds are part of the same molecule, intramolecular olefin metathesis can lead to the formation of cyclic compounds.

For derivatives of this compound that incorporate a second, appropriately positioned alkene group (an α,ω-diene), ring-closing metathesis (RCM) can be employed to construct spirocyclic systems. nih.gov This strategy involves connecting the ethenyl group to another part of the molecule through a new ring. The efficiency of the RCM reaction depends on factors such as the length of the tether connecting the two alkenes and the specific catalyst used.

Functional Group Interconversions of Alkenyl Groups

The ethenyl group can be transformed into a variety of other functional groups through well-established chemical methods. imperial.ac.ukscribd.com These interconversions enhance the synthetic utility of the this compound scaffold.

One common transformation is hydroboration-oxidation, which converts the alkene into an alcohol. imperial.ac.uk This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. In the case of the ethenyl group, this would lead to a primary alcohol. The reaction is also stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition). imperial.ac.uk

Another important reaction is ozonolysis, which cleaves the double bond and can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions. Cleavage of the ethenyl group would initially form an aldehyde.

Elaboration to Fused and Spirocyclic Architectures

The combination of the ketone and ethenyl functionalities in this compound derivatives provides a versatile platform for the synthesis of more complex polycyclic systems, including both fused and spirocyclic architectures.

Fused bicyclic systems can be accessed through various strategies. For example, intramolecular aldol (B89426) reactions or related cyclizations, where an enolate generated from the ketone attacks a reactive site tethered to the ethenyl group (or a derivative thereof), can lead to the formation of a new ring fused to the original cyclohexanone (B45756) ring. nih.gov

The synthesis of spirocyclic compounds, where two rings share a single carbon atom, is a particularly noteworthy application. As mentioned previously, olefin metathesis of a diene derived from this compound is a direct route to spirocycles. nih.gov An alternative approach involves the nucleophilic addition of an organometallic reagent to the ketone, followed by a ring-forming reaction. For instance, the synthesis of the spirocyclic core of certain natural products has been achieved by the addition of a functionalized organolithium reagent to a related 2-allyl-2,3-dimethylcyclohexanone, followed by oxidation steps to form a spiro-γ-butyrolactone. researchgate.net The synthesis of various spirocyclic heterocycles has also been an area of significant research interest. nih.gov

Construction of [6.5]- and [6.6]-Fused Bicycles

The vinyl moiety in this compound derivatives serves as a key functional handle for the construction of fused ring systems. While direct studies on this compound are not extensively detailed in the provided literature, the analogous transformations of (S)-2-allyl-2-methylcyclohexanone provide significant insight into the potential of these substrates in synthesizing [6.5]- and [6.6]-fused bicycles. nih.govorgsyn.org These synthetic routes are valuable in natural product synthesis. nih.govorgsyn.org

One of the prominent strategies involves the elaboration of the allyl group. For instance, the double bond can undergo various addition and cyclization reactions. The following table summarizes representative transformations leading to fused bicyclic systems, based on the reactivity of the analogous (S)-2-allyl-2-methylcyclohexanone.

Starting Material PrecursorReagents and ConditionsProduct TypeReference
(S)-2-allyl-2-methylcyclohexanone1. Ozonolysis; 2. Aldol condensation[6.5]-Fused bicyclic aldol product nih.govorgsyn.org
(S)-2-allyl-2-methylcyclohexanone1. Hydroboration-oxidation; 2. Intramolecular cyclization[6.6]-Fused bicyclic ether nih.govorgsyn.org
(S)-2-allyl-2-methylcyclohexanoneRing-closing metathesis with an α,ω-dieneSpirocyclic systems nih.govorgsyn.org

These transformations highlight the utility of the alkene functionality in orchestrating intramolecular cyclizations to build carbocyclic and heterocyclic fused rings. The specific reagents and reaction conditions can be tailored to achieve the desired ring size and functionality.

Derivatization to Acyclic Keto Diols and α-Hydroxy Esters

The cyclohexanone ring of this compound derivatives can be strategically cleaved to yield valuable acyclic compounds. A key transformation in this regard is the Baeyer-Villiger oxidation of the ketone, which converts the cyclic ketone into a caprolactone (B156226) derivative. nih.govorgsyn.org This lactone can then undergo further reactions to produce acyclic keto diols and α-hydroxy esters.

Another approach involves the formation of dioxanone products, which can subsequently be cleaved. orgsyn.org This methodology provides access to acyclic structures with controlled stereochemistry, originating from the stereocenter of the starting material.

The table below outlines the derivatization of (S)-2-allyl-2-methylcyclohexanone to illustrate the formation of these acyclic products.

IntermediateReagents and ConditionsProduct TypeReference
Dioxanone derivative1. Methanolysis; 2. ReductionAcyclic keto diol orgsyn.org
Dioxanone derivative1. Oxidative cleavageα-Hydroxy ester orgsyn.org
Caprolactone derivativeHydrolysisAcyclic hydroxy carboxylic acid nih.govorgsyn.org

These derivatizations underscore the synthetic versatility of the this compound core, allowing for its conversion from a cyclic ketone into highly functionalized linear molecules. These acyclic products can serve as building blocks in the synthesis of other complex organic molecules.

Applications in Natural Product Synthesis and Complex Molecule Construction

Strategic Role of α-Alkenyl-α-methylcyclohexanones as Core Structures

α-Alkenyl-α-methylcyclohexanones, including 2-ethenyl-2-methylcyclohexanone, are powerful synthons for assembling intricate molecular frameworks. The quaternary carbon center, a common feature in many complex natural products, can be challenging to construct. The use of these cyclohexanone (B45756) derivatives provides a direct method for introducing this structural element early in a synthetic sequence. For instance, palladium-catalyzed asymmetric allylic alkylation is a key method used to generate these α-quaternary cyclohexanones with high enantioselectivity. This approach has been instrumental in the syntheses of various natural products, including dichroanone, elatol, cyanthiwigins, carissone (B1247449), and cassiol.

The strategic value of these building blocks lies in the orthogonal reactivity of the ketone and the vinyl group. The ketone functionality allows for a range of transformations such as enolate formation, aldol (B89426) condensations, and reductions, which are crucial for forming new rings and introducing additional stereocenters. The vinyl group, on the other hand, can participate in reactions like olefin metathesis, oxidations, and addition reactions, enabling the elaboration of side chains and further functionalization of the molecule. This dual reactivity allows for a modular and convergent approach to complex target molecules.

Total Syntheses of Natural Products Utilizing Related Building Blocks

The versatility of α-alkenyl-α-methylcyclohexanone and its analogs is best demonstrated through their successful application in the total synthesis of a diverse array of natural products. These building blocks provide a foundational scaffold upon which the intricate details of the target molecules can be elaborated.

The total synthesis of (+)-dichroanone, a norditerpenoid with a unique [6-5-6] tricyclic core, has been achieved using a strategy that relies on an α-quaternary allyl ketone. In one approach, a palladium-catalyzed enantioselective Tsuji allylation of an enol carbonate derived from 2,2,6-trimethylcyclohexanone (B1581249) was used to construct the key quaternary stereocenter. This was followed by a Wacker oxidation of the allyl group to a ketone and a subsequent aldol condensation to form the bicyclic enone core of dichroanone. bohrium.com This synthesis highlights the utility of the allyl group as a masked ketone, which can be unveiled at a later stage to facilitate further cyclizations. A formal synthesis of (+)-dichroanone has also been reported via an asymmetric conjugate addition to construct the all-carbon quaternary stereocenter. researchgate.net

The chamigrene family of sesquiterpenes, which includes laurencenone B, is characterized by a spiro[5.5]undecane core. The synthesis of (+)-laurencenone B has been accomplished as part of a synthetic platform that also provides access to elatol. acs.orgacs.org This approach utilizes an enantioselective decarboxylative allylation to form an all-carbon quaternary stereocenter, a key feature of the chamigrene skeleton. acs.org The resulting α-alkenyl-α-methylcyclohexanone derivative is then subjected to a ring-closing olefin metathesis to construct the spirocyclic core. acs.org

The cyanthiwigin family of marine diterpenoids, including cyanthiwigin F, possesses a complex [5-6-7] tricyclic core. The total synthesis of (-)-cyanthiwigin F has been achieved through a powerful double catalytic enantioselective alkylation strategy. organic-chemistry.orgnih.gov This method allows for the rapid construction of two key stereocenters. While not directly employing this compound, the synthesis starts from a cyclohexadione derivative that is doubly methylated and then subjected to a decarboxylative allylation, demonstrating the strategic use of cyclohexanone scaffolds in building complex polycyclic systems. Current time information in Bangalore, IN.chemrxiv.org

(+)-Carissone, a eudesmane (B1671778) sesquiterpenoid with antibacterial properties, has been synthesized using a palladium-catalyzed enantioselective alkylation of a vinylogous ester to create the C(10) all-carbon quaternary center. nih.govacs.orgacs.org The resulting α-substituted cyclohexanone derivative is then elaborated through a series of steps, including a diastereoselective hydrogenation controlled by the newly formed quaternary center, to yield the final natural product. nih.govacs.org The synthesis of carissone showcases how the stereochemistry of the α-quaternary center can direct subsequent stereoselective transformations. nih.govchemrxiv.org

The total synthesis of (+)-cassiol, an antiulcerogenic sesquiterpenoid, also features the catalytic enantioselective formation of an all-carbon quaternary stereocenter as a key step. thieme-connect.comresearchgate.netescholarship.orgacs.org A palladium-catalyzed enantioconvergent decarboxylative alkylation is employed to generate this crucial stereocenter at an early stage of the synthesis. thieme-connect.comresearchgate.netescholarship.orgacs.org This approach highlights the power of catalytic asymmetric methods to efficiently construct challenging structural motifs found in natural products.

The synthesis of analogs of zoanthenol (B1263601), a complex marine alkaloid, has involved the use of substituted cyclohexanone precursors. nih.gov For instance, an enantioselective synthesis of the carbocyclic core of zoanthenol was developed, featuring a catalytic asymmetric decarboxylative alkylation to produce an α-quaternary ketone in high yield and enantioselectivity. researchgate.net This key intermediate serves as a cornerstone for the subsequent construction of the intricate ring system of zoanthenol.

The utility of cyclohexanone-based building blocks extends to a wide range of other complex natural products:

Sinoracutine: The synthesis of this alkaloid, which has an unusual tetracyclic skeleton, has been achieved through a route that involves a Pauson-Khand reaction to form a cyclopentenone fused to a six-membered ring. acs.org While not directly using a pre-formed α-alkenyl-α-methylcyclohexanone, the synthesis constructs a related bicyclic system that is then further elaborated. Another approach involves a Wacker oxidation and aldol condensation to afford a cyclopentenone, which is then converted to sinoracutine.

Cyclocitrinol: The synthesis of the core structure of cyclocitrinol, a steroidal natural product, has been approached through various strategies, including a tandem ring-contractive Ireland-Claisen/strain-accelerated Cope rearrangement. A biomimetic cascade rearrangement has also been employed for the unified synthesis of ten different cyclocitrinols. These syntheses demonstrate the broader utility of complex rearrangements of cyclohexyl systems in natural product synthesis.

Cerorubenic Acid-III: The first asymmetric total synthesis of this highly strained sesterterpenoid was accomplished using a type II intramolecular [5 + 2] cycloaddition to construct the bicyclo[4.4.1] ring system. nih.gov While the synthesis does not start with a simple cyclohexanone derivative, it involves the construction of complex cyclic systems where cyclohexanone-related chemistry plays a role in the elaboration of intermediates.

Vinigrol: This intricate diterpenoid has been the target of several synthetic efforts. One approach involves a transannular Diels-Alder reaction of a macrocyclic precursor containing a pyrone moiety, which can be considered a hetero-cyclic analog of a dienone. The synthesis of this complex molecule underscores the power of cycloaddition strategies in rapidly building molecular complexity.

Paspaline (B1678556) A and Emindole PB: The total syntheses of these indole (B1671886) diterpenoid natural products have been achieved in a concise manner. organic-chemistry.orgthieme-connect.com The synthesis of paspaline A starts from a Wieland-Miescher ketone derivative, a well-known cyclohexanone-containing starting material in steroid synthesis. thieme-connect.com The synthesis of both compounds was aided by computational analysis to predict the outcome of a key bio-inspired carbocationic rearrangement. organic-chemistry.orgthieme-connect.comresearchgate.net

Design of Bioactive Compounds Based on Cyclohexanone Scaffolds

The cyclohexanone framework is not only a key building block for the synthesis of known natural products but also serves as a privileged scaffold for the design and synthesis of novel bioactive compounds. The conformational properties of the six-membered ring and the ability to introduce a variety of substituents in a stereocontrolled manner make it an attractive starting point for medicinal chemistry programs.

Derivatives of cyclohexanone have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. For example, certain cyclohexanone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in anti-inflammatory drug discovery. The spiro[4-cyclohexanone-1,3′-oxindoline] scaffold, for instance, is found in a number of natural products and has been identified as a core component of compounds that act as antagonists of MDM2 interactions, indicating potential as anticancer agents.

By systematically modifying the substitution pattern on the cyclohexanone ring, chemists can explore the structure-activity relationships and optimize the biological properties of these compounds. The synthesis of libraries of cyclohexanone derivatives allows for the screening against various biological targets, potentially leading to the discovery of new therapeutic agents.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis of α-Substituted Cyclohexanones

The creation of a quaternary center at the α-position of a cyclohexanone (B45756) ring, as seen in 2-ethenyl-2-methylcyclohexanone, often involves sophisticated catalytic processes. Understanding the underlying mechanisms is crucial for controlling the reaction's outcome.

Mechanistic Pathways of Allylation Reactions (e.g., Decarboxylative Allylation)

Palladium-catalyzed decarboxylative allylation has emerged as a powerful method for the asymmetric allylation of ketone enolates, providing access to compounds like this compound. nih.gov The mechanism of these reactions can be complex and may vary depending on the substrate and reaction conditions. nih.govnih.gov

Two primary mechanistic pathways have been proposed for the decarboxylative allylation of allyl β-ketoesters. nih.gov These pathways differ in the sequence of decarboxylation and allylation events:

Mechanism A: Involves decarboxylation before allylation. This pathway proceeds through the formation of a π-allyl palladium carboxylate ion pair, followed by decarboxylation to generate an allyl palladium enolate. nih.gov

Mechanism B: Involves decarboxylation after allylation. In this pathway, the stabilized β-ketoester enolate is allylated prior to decarboxylation. scispace.com

The substitution pattern at the α-carbon of the nucleophile can influence which mechanism is favored. For instance, dialkyl β-ketoesters are predicted to react via Mechanism A, which involves a more basic enolate intermediate. nih.gov The stereochemistry of the final product is determined by the allylation step in Mechanism A and by protonation in Mechanism B. nih.gov

CatalystLigandSubstrate TypeKey Mechanistic FeatureReference
PalladiumPPh3β-KetoestersResting state can be a (σ-allyl)palladium-β-ketocarboxylate intermediate. nih.gov
Palladium(R,R)-36 (Trost's ligand)Lithium enolate of 2-methyltetraloneProceeds via an outer-sphere mechanism, resulting in net retention of configuration in the allylic moiety. orgsyn.org
RutheniumBipyridine (bpy)Allyl estersActive catalyst is a 16-electron Cp*Ru(bpy)+ complex. nih.gov

Keto-Enol Tautomerism and Thermodynamic vs. Kinetic Enolate Control

The formation of an enolate is a critical step in many reactions that introduce substituents at the α-position of a cyclohexanone. The regioselectivity of this process is governed by the principles of kinetic versus thermodynamic control. masterorganicchemistry.comudel.edu

Keto-enol tautomerism is the equilibrium between a ketone (the keto form) and its corresponding enol isomer. oregonstate.edumasterorganicchemistry.com For cyclohexanone, the keto form is generally favored at equilibrium. oregonstate.eduyoutube.com However, the presence of the enol form, even in small amounts, is crucial for its reactivity. youtube.com This tautomerism can be catalyzed by both acids and bases. oregonstate.edumasterorganicchemistry.com

In an unsymmetrical ketone like 2-methylcyclohexanone (B44802), two different enolates can be formed:

Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon. This process is faster and is favored by using a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.comudel.edu

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon. This results in a more stable, more substituted double bond in the enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of a weaker, non-bulky base. masterorganicchemistry.comudel.edu

The ability to selectively generate either the kinetic or thermodynamic enolate allows for precise control over the regiochemistry of subsequent alkylation or allylation reactions. chegg.com For instance, alkylation of the kinetic enolate of 2-methylcyclohexanone would lead to substitution at the C6 position, while alkylation of the thermodynamic enolate would occur at the C2 position.

ConditionFavored EnolateKey FactorsReference
Low Temperature (-78 °C), Strong Bulky Base (LDA)KineticIrreversible, rapid deprotonation at the less hindered site. masterorganicchemistry.comudel.edu
Higher Temperature, Weaker Base (e.g., NaOCH3)ThermodynamicReversible reaction allowing equilibrium to favor the more stable enolate. masterorganicchemistry.comudel.edu

Computational Chemistry Applications in Reaction Analysis and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of organic reactions. Methods like Density Functional Theory (DFT) and molecular modeling provide insights into reaction mechanisms, transition states, and the factors that control stereoselectivity. worldscientific.comrsc.org

Density Functional Theory (DFT) for Electronic Structure and Transition State Analysis

DFT calculations are widely used to investigate the electronic structure of molecules and to locate and analyze the transition states of chemical reactions. nih.govacs.org This information is crucial for understanding reaction pathways and predicting selectivity.

In the context of the decarboxylative allylation of β-keto esters, DFT calculations have indicated that an outer-sphere mechanism is viable. thieme-connect.comresearchgate.net For proline-catalyzed reactions of cyclohexanone, DFT has been used to model the formation of different enamine conformations and to calculate the activation barriers for subsequent steps, providing a basis for understanding the observed stereoselectivity. acs.org

DFT studies have also been instrumental in elucidating the origins of enantio- and diastereoselectivity in dual-catalytic systems involving cyclohexanones. For example, in the desymmetrization of allene-tethered cyclohexanones, DFT calculations revealed that the stereoselectivity is determined during the intramolecular cyclization step, with hydrogen bonding interactions playing a key role in stabilizing the favored transition state. nih.gov

Molecular Modeling for Conformational Analysis and Steric Effects

Molecular modeling techniques are essential for analyzing the three-dimensional structures of molecules, particularly for cyclic systems like cyclohexanone derivatives. nku.edusapub.org Understanding the conformational preferences of reactants, intermediates, and transition states is critical for explaining steric effects and predicting reaction outcomes. msu.edu

For substituted cyclohexanes, the chair conformation is generally the most stable. msu.edursc.org Substituents can occupy either axial or equatorial positions, with larger groups generally preferring the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. msu.eduscispace.com Molecular dynamics simulations can be used to explore the different conformations and the energy barriers for interconversion between them. nih.gov

In the context of reactions involving cyclohexanone derivatives, molecular modeling helps to visualize the approach of reagents and to understand how the conformation of the ring influences facial selectivity. For example, in the hydrogenation of a derivative of 2-methylbenzoyl pyroglutamate, modeling calculations, in conjunction with experimental data, showed that one face of the aromatic ring is shielded by a carbonyl group, leading to preferential adsorption and hydrogenation from the less hindered face. nih.gov

Predictive Computational Tools in Organic Synthesis

The ultimate goal of many computational studies is to develop tools that can accurately predict the outcomes of reactions, thereby accelerating the discovery of new synthetic methods and the synthesis of complex molecules. worldscientific.comnih.gov By calculating the energies of competing transition states, it is possible to predict which stereoisomer will be the major product and to estimate the level of selectivity. worldscientific.com

For instance, in proline-catalyzed aldol (B89426) reactions of cyclohexanone, computational models have successfully predicted both the sense and the level of stereoselectivity. rsc.org The development of specialized force fields (e.g., for transition states) allows for the rapid prediction of stereoselectivity for new combinations of substrates and ligands in catalytic reactions, such as the palladium-catalyzed 1,4-conjugate addition to cyclic enones. nih.gov These predictive tools can screen virtual libraries of reactants and catalysts, guiding experimental efforts toward the most promising candidates. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy provides an in-depth view of the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into the connectivity, chemical environment, and functional groups present in 2-Ethenyl-2-methylcyclohexanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethenyl (vinyl), methyl, and cyclohexanone (B45756) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropy of the carbon-carbon double bond.

A representative analysis of the ¹H NMR spectrum (400 MHz, CDCl₃) for this compound would show signals in the following approximate regions:

Vinyl Protons: The three protons of the ethenyl group typically appear as a complex multiplet system. The geminal protons on the terminal carbon (=CH₂) and the vicinal proton (-CH=) are coupled to each other, resulting in distinct signals. The proton attached to the same carbon as the ring (-CH=) is expected between 5.5-6.0 ppm. The two terminal vinyl protons (=CH₂) would likely resonate between 4.9-5.2 ppm.

Cyclohexanone Ring Protons: The methylene (B1212753) protons (CH₂) of the cyclohexanone ring appear as a series of complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. Their exact chemical shifts and multiplicities depend on their diastereotopic relationships and coupling to neighboring protons.

Methyl Protons: The methyl (CH₃) group, being attached to a quaternary carbon, appears as a sharp singlet, typically in the range of 1.0-1.2 ppm.

Interactive Data Table: Representative ¹H NMR Data

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl (-CH=)~ 5.5 - 6.0dd~ 17, 10
Vinyl (=CH₂)~ 4.9 - 5.2m-
Ring CH₂~ 1.5 - 2.5m-
Methyl (CH₃)~ 1.0 - 1.2s-

Note: This table presents typical, estimated values. Actual experimental values may vary based on solvent and instrument conditions.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

Key expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon (C=O): This is the most deshielded carbon and appears significantly downfield, typically in the range of 210-220 ppm.

Vinylic Carbons (-CH=CH₂): The two carbons of the ethenyl group will appear in the alkene region, generally between 110 and 145 ppm.

Quaternary Carbon (C-CH₃): The carbon atom to which both the methyl and ethenyl groups are attached would appear around 40-50 ppm.

Cyclohexanone Ring Carbons: The methylene carbons of the ring will resonate in the upfield region, typically between 20 and 45 ppm.

Methyl Carbon (-CH₃): The methyl carbon is usually one of the most shielded carbons, appearing upfield around 20-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (C=O)~ 215.5
Vinylic (-CH=)~ 143.8
Vinylic (=CH₂)~ 112.0
Quaternary (C-2)~ 48.5
Ring CH₂~ 21.1 - 41.1
Methyl (CH₃)~ 27.7

Note: Data is based on spectral prediction and published data for similar structures. Actual values can differ.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula from the exact mass. For this compound (C₉H₁₄O), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition. HRMS is also used to analyze fragmentation patterns, which can provide further structural information.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm the presence of the ketone and alkene functionalities.

Key absorption peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of a saturated cyclic ketone, appearing around 1705-1715 cm⁻¹.

C=C Stretch: A medium intensity absorption band for the vinyl group's carbon-carbon double bond, typically found near 1640 cm⁻¹.

=C-H Stretch: A medium intensity peak for the sp² C-H bonds of the vinyl group, appearing just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).

C-H Stretch: Peaks for the sp³ C-H bonds of the methyl and cyclohexanone ring, appearing just below 3000 cm⁻¹ (e.g., ~2860-2940 cm⁻¹).

=C-H Bends: Out-of-plane bending vibrations for the vinyl group often produce strong bands in the 910-995 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Frequencies

Functional GroupBond VibrationFrequency (cm⁻¹)Intensity
KetoneC=O Stretch~ 1707Strong
Alkene=C-H Stretch~ 3078Medium
AlkaneC-H Stretch~ 2932, 2861Strong
AlkeneC=C Stretch~ 1640Medium
Alkene=C-H Bend~ 961, 913Strong

Note: Data derived from published experimental values.

Chromatographic Methods for Analysis and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long coiled tube (the column).

Purity Assessment: GC is highly effective for determining the purity of a sample of this compound. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks indicates impurities, and their relative peak areas can be used to quantify the purity of the compound.

Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). To separate and quantify these enantiomers, a specialized chiral GC column is required. The stationary phase of these columns is coated with a chiral selector that interacts differently with each enantiomer, leading to different retention times. By comparing the integrated areas of the two enantiomer peaks, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed container with a shallow layer of a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action.

In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture at different time intervals alongside the starting material(s) and a pure sample of the product (if available), one can visually assess the progress of the reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. The relative positions of the spots (Rf values) depend on the polarity of the compounds and the chosen mobile phase, which is typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique is unparalleled in its ability to provide an unambiguous assignment of the absolute configuration of chiral molecules and to offer a detailed depiction of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this method is contingent on the ability to cultivate a single crystal of sufficient quality and size, which can present a significant experimental challenge.

However, were such a study to be conducted, it would yield critical insights into the stereochemical and conformational properties of the molecule. For this compound, which contains a quaternary stereocenter at the C2 position, X-ray crystallography would unequivocally determine its absolute configuration as either (R) or (S). This is typically accomplished by analyzing the anomalous dispersion of X-rays, which allows for the differentiation between a molecule and its non-superimposable mirror image.

A comprehensive X-ray crystallographic analysis would provide the precise atomic coordinates of the molecule within the crystal lattice. From this fundamental data, a detailed molecular structure can be elucidated, revealing the specific conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the exact spatial orientation of the ethenyl and methyl substituents.

The following table illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction analysis of this compound.

ParameterDescription
Crystal System Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group Defines the symmetry operations that can be applied to the unit cell.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.
Final R-indices Indicators of the quality of the refinement and the agreement between the crystallographic model and the experimental data.
Absolute Configuration Parameter A value, typically the Flack parameter, used to confirm the absolute stereochemistry of a chiral molecule.

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2-Ethenyl-2-methylcyclohexanone is a primary area for future research. Current approaches to the synthesis of related α-vinyl ketones often rely on multi-step sequences or harsh reaction conditions. Future efforts should focus on the development of novel, greener alternatives.

One promising direction is the exploration of one-pot synthesis procedures. For instance, a pseudo three-component reaction involving readily available starting materials like aromatic or aliphatic aldehydes and acetoacetanilide, catalyzed by an organic base such as DBU, could be adapted for the synthesis of highly substituted cyclohexanones. chemistryresearches.ir Such a strategy, particularly if conducted under solvent-free conditions, would offer a more sustainable route to this class of compounds.

Furthermore, the principles of green chemistry should be a guiding force in the development of new synthetic protocols. This includes the use of non-toxic, renewable starting materials and catalysts. For example, methods utilizing air as a green oxidant, as demonstrated in the synthesis of o-phenylenediamines from cyclohexanones, could inspire new approaches to the functionalization of the cyclohexanone (B45756) ring. rsc.orgrsc.org The development of catalytic systems that operate under mild conditions and minimize waste generation will be crucial for the practical application of this compound. This could involve exploring microwave-assisted organic synthesis (MAOS), which has been shown to be a rapid and eco-friendly method for synthesizing related benzylidenecyclohexanone derivatives. aip.org

Exploration of New Catalytic Systems for Enhanced Enantio- and Diastereoselectivity

The presence of a quaternary stereocenter in this compound makes its stereoselective synthesis a significant challenge and a key area for future research. The development of novel catalytic systems that can control the absolute and relative stereochemistry of this compound is of paramount importance.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral primary amines, for instance, have been successfully employed in the asymmetric sulfa-Michael addition to α-substituted vinyl ketones, achieving excellent enantioselectivity. nih.gov Adapting such organocatalytic systems to the α-vinylation of 2-methylcyclohexanone (B44802) could provide a direct and efficient route to enantioenriched this compound. The use of chiral phosphoric acids has also shown promise in the asymmetric addition of α-branched cyclic ketones to allenamides, suggesting their potential applicability. rsc.org

In addition to organocatalysis, the exploration of transition-metal catalysis offers another promising avenue. Palladium-catalyzed intramolecular α-vinylation of cyclohexanones has been reported, leading to the formation of bridged ring systems. sioc-journal.cn A dual palladium/4-hydroxyproline catalyst system has been developed for the highly enantioselective desymmetrizing α-vinylation of cyclohexanones, demonstrating the potential for achieving high levels of stereocontrol. nih.govacs.org Future research could focus on adapting these systems for the intermolecular vinylation of 2-methylcyclohexanone.

The table below summarizes potential catalytic systems for the enantioselective synthesis of this compound.

Catalyst TypePotential ApplicationKey Advantages
Chiral Primary AminesAsymmetric α-vinylationHigh enantioselectivity, metal-free
Chiral Phosphoric AcidsAsymmetric Michael additionsActivation of Michael acceptors
Palladium/Amino AcidIntramolecular α-vinylationHigh yields, good stereocontrol
Palladium/Chiral LigandIntermolecular α-vinylationTunable reactivity and selectivity

Expanding the Scope of Synthetic Transformations and Applications of this compound

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules. Future research should aim to expand the scope of its synthetic transformations and explore its applications in the total synthesis of natural products and other biologically active compounds.

The vinyl group is a highly versatile functional handle that can participate in a wide range of reactions. For example, it can serve as a Michael acceptor, a dienophile in Diels-Alder reactions, or a substrate for various addition and cross-coupling reactions. The conjugate addition of various nucleophiles to the vinyl group would allow for the introduction of a wide range of substituents at the β-position. The Stetter reaction, involving the conjugate addition of acyl anion equivalents, could be employed to synthesize 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. nih.gov

The ketone functionality also offers numerous possibilities for further elaboration. It can be reduced to the corresponding alcohol, converted to an enol ether for subsequent reactions, or participate in aldol (B89426) condensations. The Robinson annulation, a classic method for the formation of six-membered rings, could be applied using this compound as the Michael acceptor, leading to the synthesis of complex polycyclic systems. juniperpublishers.com

The combination of the vinyl and ketone functionalities in a cyclic framework makes this compound a particularly attractive starting material for the synthesis of natural products. Many natural products contain the cyclohexanone motif, and the presence of the ethenyl group provides a convenient handle for the introduction of additional complexity. For instance, the morphan scaffold, a core structure in many bioactive natural products, has been synthesized via the intramolecular α-vinylation of cyclohexanones. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. These powerful computational tools can be leveraged to accelerate the discovery of new reactions, optimize reaction conditions, and even predict the properties of novel compounds.

In the context of this compound, AI and ML could be employed in several key areas. Reaction prediction algorithms could be used to identify novel synthetic routes to the target molecule, potentially uncovering unconventional or more efficient pathways. nso-journal.orgmdpi.com These algorithms can analyze vast databases of chemical reactions to identify patterns and predict the outcomes of new transformations.

Furthermore, ML models can be trained to optimize reaction conditions , such as catalyst loading, temperature, and solvent, to maximize the yield and selectivity of a given reaction. mdpi.com This can significantly reduce the time and resources required for experimental optimization. Automated synthesis platforms, guided by AI, can perform numerous experiments in a high-throughput manner, rapidly identifying the optimal conditions for the synthesis of this compound.

AI can also play a crucial role in the discovery of new catalysts . By analyzing the relationship between catalyst structure and performance, ML models can predict the efficacy of new catalyst candidates, guiding the design of more active and selective catalysts for the synthesis of this and other challenging molecules. mdpi.com The application of these computational tools will undoubtedly accelerate the exploration of the chemistry of this compound and unlock its full synthetic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.